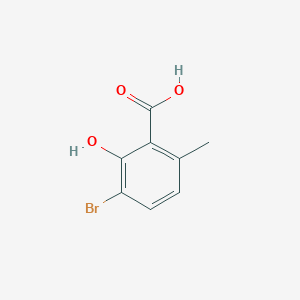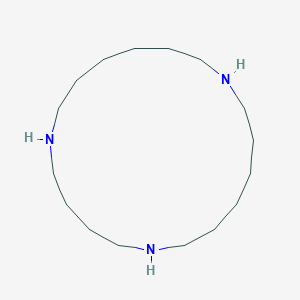
1,6,13-Triazacyclononadecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,6,13-Triazacyclononadecane is a macrocyclic compound that contains three nitrogen atoms within a 19-membered ring. This compound is part of a broader class of macrocyclic ligands known for their ability to form stable complexes with metal ions. These complexes have significant applications in various fields, including catalysis, medicine, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,6,13-Triazacyclononadecane can be synthesized through several methods. One common approach involves the cyclization of linear precursors containing nitrogen atoms. For example, the reaction of a triamine with a dihaloalkane under basic conditions can lead to the formation of the desired macrocycle. The reaction typically requires a high dilution to favor the intramolecular cyclization over intermolecular polymerization.
Industrial Production Methods
Industrial production of this compound often involves optimizing the synthetic routes to maximize yield and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography. Additionally, the reaction conditions may be fine-tuned to ensure the efficient formation of the macrocyclic structure.
Análisis De Reacciones Químicas
Types of Reactions
1,6,13-Triazacyclononadecane undergoes various chemical reactions, including:
Oxidation: The nitrogen atoms in the macrocycle can be oxidized to form N-oxides.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The nitrogen atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of N-oxides, while reduction can yield secondary amines.
Aplicaciones Científicas De Investigación
1,6,13-Triazacyclononadecane has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with metal ions. These complexes can be used as catalysts in various chemical reactions.
Biology: The compound’s ability to bind metal ions makes it useful in studying metalloproteins and metalloenzymes.
Industry: The compound is used in the development of advanced materials, including sensors and separation membranes.
Mecanismo De Acción
The mechanism by which 1,6,13-Triazacyclononadecane exerts its effects is primarily through its ability to form stable complexes with metal ions. The nitrogen atoms in the macrocycle act as electron donors, coordinating with metal ions to form stable chelates. These metal complexes can then participate in various catalytic and biological processes, depending on the specific metal ion and the surrounding environment.
Comparación Con Compuestos Similares
1,6,13-Triazacyclononadecane can be compared with other macrocyclic compounds such as:
1,4,7-Triazacyclononane: This compound has a smaller ring size and different coordination properties.
1,4,8,11-Tetraazacyclotetradecane: This compound contains four nitrogen atoms and forms more stable complexes with certain metal ions.
1,5,9,13-Tetraazacyclohexadecane: This compound has a larger ring size and different chemical reactivity.
The uniqueness of this compound lies in its specific ring size and the arrangement of nitrogen atoms, which confer distinct coordination properties and reactivity compared to other macrocyclic compounds.
Propiedades
Número CAS |
652130-90-0 |
|---|---|
Fórmula molecular |
C16H35N3 |
Peso molecular |
269.47 g/mol |
Nombre IUPAC |
1,6,13-triazacyclononadecane |
InChI |
InChI=1S/C16H35N3/c1-3-7-13-18-15-9-10-16-19-14-8-4-2-6-12-17-11-5-1/h17-19H,1-16H2 |
Clave InChI |
MSZCGVLDROCZTD-UHFFFAOYSA-N |
SMILES canónico |
C1CCCNCCCCNCCCCCCNCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


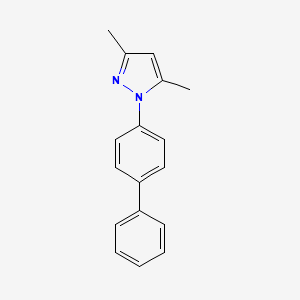
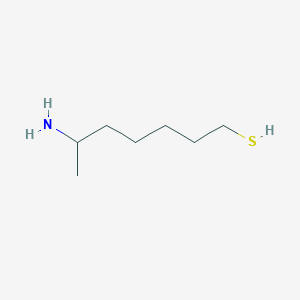


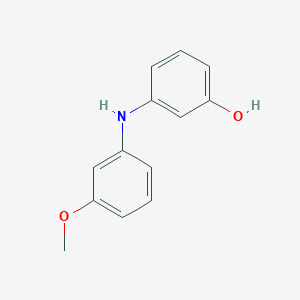

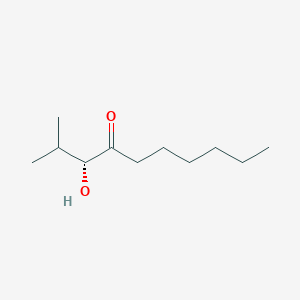


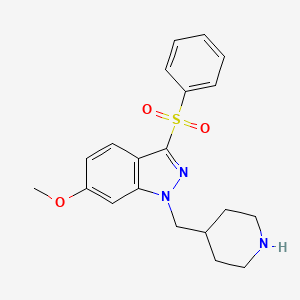
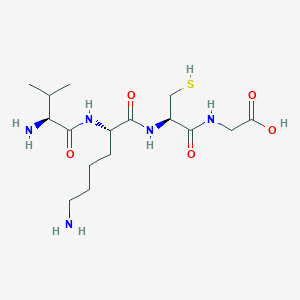
![Methyl N-[(benzyloxy)carbonyl]-L-valyl-D-isoleucyl-L-threonyl-L-norvalinate](/img/structure/B12521346.png)
![O-({3-[5-(9H-Carbazol-9-yl)pentyl]-1,2-oxazol-5-yl}methyl)-L-serine](/img/structure/B12521348.png)
